(13E)-labda-7,13-dien-15-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(E)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h8,11,17-18,21H,6-7,9-10,12-14H2,1-5H3/b15-11+/t17-,18-,20+/m0/s1 |
InChI Key |
KPOGKOXAZMFZNM-ATPOGHATSA-N |
SMILES |
CC1=CCC2C(CCCC2(C1CCC(=CCO)C)C)(C)C |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC/C(=C/CO)/C)(CCCC2(C)C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CCC(=CCO)C)C)(C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution of (13E)-labda-7,13-dien-15-ol
This compound and its acetylated form, labda-7,13(E)-dien-15-yl acetate (B1210297), are major constituents of the oleoresin produced by the glandular trichomes of Cistus creticus subsp. creticus. dntb.gov.ua The accumulation of these compounds is developmentally regulated, with higher concentrations found in younger leaves. dntb.gov.uaoup.com Research has also identified this compound in other Cistus species, highlighting its significance within this genus. plantaedb.com
The lycophyte Selaginella moellendorffii is a notable source of this compound. expasy.orgebi.ac.uk A key discovery in this species was the identification of a bifunctional diterpene synthase, SmCPSKSL1, which is capable of producing the compound directly from geranylgeranyl diphosphate (B83284) (GGPP). nih.govebi.ac.uk This enzyme performs both the initial cyclization and the subsequent hydrolysis of the diphosphate group to form the final alcohol. expasy.orgnih.govebi.ac.uk
The distribution of this compound extends to several other plant genera. In the genus Hymenaea, particularly in Hymenaea courbaril (Stinking Toe), the related compound (13E)-labda-7,13-dien-15-oic acid has been isolated from the fruit pods. researchgate.netplos.orgscite.ai While not the alcohol form, this indicates the presence of the core labdane (B1241275) skeleton.
In the Nicotiana genus, specifically Nicotiana setchellii, this compound has been isolated. researchgate.netresearchgate.netoup.com Studies on Nicotiana tabacum (tobacco) have also revealed the presence of enzymes that produce related labdanoid diterpenes, suggesting a broader distribution of this compound class within the genus. nih.gov
The Alpinia genus, part of the ginger family (Zingiberaceae), is another source of labdane-type diterpenes. While direct isolation of this compound is not explicitly detailed in the provided results, related labdane diterpenes have been extracted from various parts of Alpinia species. mdpi.com
Similarly, the genus Plectranthus, belonging to the mint family (Lamiaceae), is known for producing a variety of diterpenoids. phytopharmajournal.comthieme-connect.comresearchgate.netsemanticscholar.org Although the specific isolation of this compound is not highlighted, the presence of numerous other labdane diterpenes within this genus suggests the potential for its occurrence. phytopharmajournal.comthieme-connect.com
Table 1: Botanical Sources of this compound and Related Compounds
| Genus | Species | Compound(s) Identified | Plant Part |
| Cistus | C. creticus subsp. creticus | This compound, labda-7,13(E)-dien-15-yl acetate | Leaf trichomes, Oleoresin |
| Selaginella | S. moellendorffii | This compound | - |
| Hymenaea | H. courbaril | (13E)-labda-7,13-dien-15-oic acid | Fruit pods |
| Nicotiana | N. setchellii | This compound | - |
| Alpinia | Various | Labdane-type diterpenes | Rhizomes, roots, leaves, aerial parts |
| Plectranthus | Various | Labdane-type diterpenes | - |
Isolation from Selaginella moellendorffii
Strategies for Isolation and Purification
The isolation of this compound and other labdane diterpenes from plant sources involves a combination of extraction and chromatographic techniques.
The initial step in isolating this compound is typically solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compound. For labdane diterpenes, which are moderately polar, a range of organic solvents are employed.
Commonly used solvents include:
Hexane: A nonpolar solvent often used for initial extraction to remove lipids and other nonpolar compounds. nih.govoup.comresearchgate.net
Dichloromethane: A solvent of intermediate polarity effective for extracting diterpenes. mdpi.com
Acetone: A polar aprotic solvent used for extracting a broad range of compounds. nih.gov
Methanol: A polar protic solvent often used in combination with water. mdpi.comnih.gov
Toluene: A nonpolar aromatic solvent that can be used for extraction. google.com
The extraction process can be carried out at room temperature or under reflux to increase efficiency. mdpi.com After the initial extraction, the crude extract is often concentrated under reduced pressure to remove the solvent. oup.com Further partitioning with different solvents may be used to separate compounds based on their differential solubility. mdpi.com
Following solvent extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of plant metabolites.
Column Chromatography (CC): This is a fundamental technique used for the large-scale separation of compounds. Silica (B1680970) gel is a common stationary phase for the purification of labdane diterpenes. mdpi.comnih.govniscpr.res.in The separation is based on the differential adsorption of compounds to the silica gel, with elution using a gradient of solvents of increasing polarity, such as a hexane-ethyl acetate mixture. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification steps. mdpi.comnih.gov Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (such as a water-methanol gradient), is particularly effective for separating diterpenoids. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the identification and quantification of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govnih.gov
Biosynthetic Pathways and Enzymology of 13e Labda 7,13 Dien 15 Ol
General Diterpenoid Biosynthesis: The Geranylgeranyl Diphosphate (B83284) (GGPP) Precursor
Diterpenoids, a large and diverse class of natural products, originate from a common C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov The biosynthesis of GGPP itself occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. cjnmcpu.com GGPP is formed by the sequential addition of three isopentenyl diphosphate (IPP) molecules to one dimethylallyl diphosphate (DMAPP) molecule. cjnmcpu.com This universal precursor is then converted into a wide array of diterpene skeletons by the action of enzymes known as diterpene synthases. researchgate.net
Enzymatic Synthesis of (13E)-labda-7,13-dien-15-ol
The direct conversion of GGPP to this compound is catalyzed by a specific and unique enzyme.
The enzyme responsible for the synthesis of this compound is systematically named geranylgeranyl-diphosphate diphosphohydrolase (this compound-forming) and is assigned the EC number 3.1.7.10. wikipedia.orgwikipedia.org A notable example of this enzyme is SmCPSKSL1, found in the lycophyte Selaginella moellendorffii. nih.gov This synthase is particularly interesting because it is a bifunctional enzyme. nih.gov
| Enzyme Property | Description |
| Systematic Name | geranylgeranyl-diphosphate diphosphohydrolase (this compound-forming) |
| Accepted Name | This compound synthase |
| EC Number | 3.1.7.10 |
| Source Organism (Example) | Selaginella moellendorffii |
| Functionality | Bifunctional (Class I and Class II) |
The synthase from S. moellendorffii, SmCPSKSL1, is a bifunctional enzyme, meaning it possesses two distinct active sites and catalyzes a two-step reaction within a single protein. cjnmcpu.comnih.gov It directly converts GGPP into this compound. nih.gov The process involves an initial cyclization of GGPP, followed by the replacement of the diphosphate group with a hydroxyl group. nih.gov This direct production of a hydroxylated diterpene by a single enzyme is a noteworthy feature. nih.gov
The bifunctional nature of this compound synthase corresponds to two classes of terpene synthase reactions.
Class II Cyclization: The first step is a protonation-initiated carbocation cascade that results in the bicyclization of the linear GGPP substrate. nih.gov This reaction, catalyzed by the Class II active site, forms a bicyclic diphosphate intermediate. nih.govnih.gov Specifically, the enzyme from S. moellendorffii catalyzes a novel Class II reaction that leads to an endocyclic double bond. nih.gov
Class I Ionization: Following the cyclization, the Class I active site catalyzes the ionization of the diphosphate group from the bicyclic intermediate. nih.govnih.gov This is followed by the addition of a water molecule to form the final alcohol product, this compound. nih.gov This represents a rare instance of a Class I diterpene synthase catalyzing the replacement of the diphosphate with a hydroxyl group. nih.gov
Bifunctional Diterpene Synthase Activity and Mechanism
Molecular Genetics and Regulation of Biosynthesis
The production of this compound is controlled at the genetic level through the expression of the gene encoding its synthase.
The gene encoding this compound synthase, also referred to as LDS, has been identified in several plant species. researchgate.net Transcriptomic analyses have revealed the expression patterns of this gene in various plant tissues and under different conditions. For instance, in Pinus massoniana, the expression of the LDS gene has been correlated with oleoresin yield. researchgate.net In a study on Pinus thunbergii, the expression of the gene for this compound synthase was found to be differentially regulated in resistant and susceptible phenotypes upon infection by the pinewood nematode Bursaphelenchus xylophilus. mdpi.com Similarly, in Cistus creticus subsp. creticus, the accumulation of this compound in different plant tissues showed a correlation with the expression profiles of the corresponding diTPS genes. dntb.gov.ua
| Plant Species | Tissue/Condition | Gene Expression Finding |
| Pinus massoniana | Trunk xylem, needles | LDS gene expression correlated with oleoresin yield. researchgate.net |
| Pinus thunbergii | Stem | Differential expression of this compound synthase gene in response to nematode infection. mdpi.com |
| Cistus creticus subsp. creticus | Young leaves, leaf trichomes | Accumulation of the compound correlated with gene expression profiles. dntb.gov.ua |
Identification and Expression Profiling of Biosynthetic Genes
Heterologous Expression and Metabolic Engineering for Enhanced Production
The elucidation of biosynthetic pathways through transcriptomic analysis has opened avenues for the heterologous production of this compound and other LRDs in microbial hosts. mdpi.comjmb.or.krnih.gov Systems such as Saccharomyces cerevisiae (yeast) and bacteria are commonly used for this purpose due to their well-characterized genetics and rapid growth. nih.govmdpi.com
The general strategy involves introducing the genes encoding the necessary biosynthetic enzymes into the host organism. For the production of this compound, this would typically involve expressing a diTPS capable of converting GGPP into the desired labdane (B1241275) scaffold. For instance, the diTPSs identified from Cistus creticus and Isodon lophanthoides could be expressed in yeast to produce labda-7,13(E)-dien-15-yl diphosphate. nih.govnih.gov Subsequent enzymatic activity, either from a co-expressed phosphatase or endogenous host enzymes, would yield the final alcohol product.
Metabolic engineering strategies are often employed to enhance the production of the target compound. These strategies can include:
Increasing Precursor Supply: Overexpressing genes in the native terpenoid biosynthesis pathway of the host, such as the mevalonate (MVA) pathway in yeast, to increase the pool of the precursor GGPP. nih.govfrontiersin.org
Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency or alter their product specificity. nih.gov
Combinatorial Biosynthesis: Combining diTPSs and modifying enzymes (like cytochrome P450s) from different organisms to create novel LRDs. nih.gov
For example, a modular platform in Saccharomyces cerevisiae has been developed to produce a variety of labdane-type scaffolds by combining different diTPSs. nih.gov These scaffolds can then be further modified by a library of promiscuous cytochrome P450 enzymes to generate a range of hydroxylated diterpenes. nih.gov The reconstitution of labda-7,13(E)-dien-15-yl acetate (B1210297) production in yeast has been demonstrated, which inherently involves the production of its precursor, this compound. nih.govdntb.gov.ua
Heterologous expression has also been successful in fungi. In one study, a silent biosynthetic gene cluster from the fungus Talaromyces sp. was expressed in Aspergillus nidulans, leading to the production of several new labdane diterpenes. mdpi.com Similarly, a two-enzyme pathway for the synthesis of (-)-sandaracopimaradiene was identified in the fungus Arthrinium sacchari and functionally reconstituted in Aspergillus oryzae. researchgate.netbeilstein-journals.org These studies highlight the potential of fungal systems for producing diverse LRDs.
The production of distinct labdane-type diterpenoids has also been achieved by expressing a cryptic labdane-like cluster from Streptomyces thermocarboxydus in different Streptomyces hosts. nih.gov The genetic background of the host strain was found to significantly influence the final product profile. nih.gov
Table 2: Examples of Heterologous Production of Labdane-Related Diterpenoids
| Host Organism | Expressed Genes/Pathway | Product(s) | Reference |
| Saccharomyces cerevisiae | Modular platform with various diTPSs and P450s | Array of labdane-type scaffolds and hydroxylated diterpenes | nih.gov |
| Saccharomyces cerevisiae | Cistus creticus diTPS and acetyltransferase | labda-7,13(E)-dien-15-yl acetate | nih.govdntb.gov.ua |
| Aspergillus nidulans | Talaromyces sp. silent BGC | Talarobicins A–E and other labdane derivatives | mdpi.com |
| Aspergillus oryzae | Arthrinium sacchari AsCPS and AsPS | (−)-sandaracopimaradiene | researchgate.netbeilstein-journals.org |
| Streptomyces species | Streptomyces thermocarboxydus lrdABDC cluster | (E)-biformene and other labdane-type diterpenoids | nih.gov |
Structural Elucidation and Analytical Methodologies
Advanced Spectroscopic Techniques for Structure Determination
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For (13E)-labda-7,13-dien-15-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of its atomic connectivity and molecular weight.
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The process involves analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon skeleton and the placement of hydrogen atoms.
The structure of this compound was conclusively determined through a suite of NMR experiments. nih.gov One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of each type of proton and carbon atom. Two-dimensional (2D) NMR experiments are then used to establish the connectivity between these atoms.
¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms. Key signals for this compound include olefinic protons corresponding to the double bonds at C-7 and C-14, the protons of the hydroxymethylene group at C-15, and the characteristic signals for the methyl groups of the labdane (B1241275) core. nih.gov
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each of the 20 carbon atoms in the molecule, including the olefinic carbons of the two double bonds and the carbon bearing the hydroxyl group (C-15). nih.gov
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivities throughout the molecule's carbon skeleton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule. nih.gov
In the case of this compound produced by the bifunctional diterpene synthase SmCPSKSL1, detailed analysis of these NMR datasets allowed for its complete structural assignment. nih.gov The observed Nuclear Overhauser Effect (NOE) between the protons on C-20 and C-11 indicated a cis configuration for the substituents at the C-9 and C-10 ring junction. nih.gov
The following tables present the ¹H and ¹³C NMR chemical shift data for this compound as reported in the literature. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound (700.13 MHz, Solvent not specified in source)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1a | 0.919 | dt | 3.6, 13.0 |
| H1b | 1.818 | m | |
| H2a | 1.414 | m | |
| H2b | 1.510 | m | |
| H3a | 1.132 | d | 13.4 |
| H3b | 1.384 | t | |
| H5 | 1.158 | m | |
| H6a | 1.840 | m | |
| H6b | 1.945 | m | |
| H7 | 5.369 | bs | |
| H9 | 1.591 | s | |
| H11a | 1.256 | m | |
| H11b | 1.528 | m | |
| H12a | 1.935 | m | |
| H12b | 2.201 | dt | 4.7, 12.4 |
| H14 | 5.397 | t | 6.8 |
| H15a-b | 4.134 | d | 6.9 |
| H16 | 1.669 | s | |
| H17 | 1.674 | s | |
| H18 or H19 | 0.830 | s | |
| H18 or H19 | 0.852 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (174.05 MHz, Solvent not specified in source)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C1 | 39.35 |
| C2 | 19.00 |
| C3 | 42.51 |
| C4 | 33.17 |
| C5 | 50.35 |
| C6 | 24.02 |
| C7 | 122.53 |
| C8 | 135.46 |
| C9 | 54.66 |
| C10 | 37.00 |
| C11 | 25.79 |
| C12 | 42.28 |
| C13 | 140.61 |
| C14 | 123.55 |
| C15 | 59.63 |
| C16 | 16.59 |
| C17 | 22.40 |
| C18 or C19 | 33.36 |
| C18 or C19 | 22.05 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structure elucidation, it provides the exact molecular weight of the compound, which allows for the determination of its molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like labdane diterpenes. nih.govresearchgate.net In the analysis of this compound, the mass spectrum shows a distinct molecular ion peak [M]⁺ at an m/z of 290. nih.gov This corresponds to the molecular formula C₂₀H₃₄O, which has a calculated exact mass of 290.26. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in predictable ways, offering clues that support the structure determined by NMR. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, HMBC)
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)
While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry—the precise three-dimensional arrangement of its atoms. Chiroptical methods are essential for this purpose. Labdane diterpenes have several chiral centers, meaning they can exist as different stereoisomers.
Optical rotation is a key chiroptical property of chiral molecules. It measures the angle to which a compound rotates the plane of polarized light. The direction (positive or dextrorotatory, (+); or negative or levorotatory, (-)) and magnitude of this rotation are characteristic of a specific enantiomer. While the specific optical rotation value for the this compound produced by the Selaginella moellendorffii synthase was not reported, its absolute configuration was tentatively assigned as normal based on biosynthetic considerations and comparison of its NMR data with those of known, related labdanes. nih.gov
For comparison, the related diterpene (9R, 10S)-labda-7,13(16),14-triene, which shares the same core stereochemistry, was found to have a specific optical rotation of [α]D = +27 (c = 3.00, CHCl₃), indicating a normal labdane configuration. iastate.edu The determination of this value is crucial for definitively assigning the absolute configuration of a newly isolated natural product and understanding its biosynthetic origin. nih.goviastate.edu
Chemical Synthesis and Derivatization Strategies
Total Synthesis of (13E)-labda-7,13-dien-15-ol
The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. It requires the precise construction of the characteristic bicyclic decalin core and stereocontrolled installation of the side chain.
Achieving the correct stereochemistry is critical in natural product synthesis, as different enantiomers can exhibit vastly different biological activities. The synthesis of this compound has been successfully approached using asymmetric strategies to ensure the formation of the desired enantiomer.
The work by Novaes and Pastre is a key example in this area, detailing an asymmetric synthesis of the molecule as part of a formal synthesis of actinoranone. orcid.orgorcid.orgugr.esx-mol.com Their approach focuses on establishing the chiral centers in the decalin ring system early and carrying them through the synthetic sequence. researchgate.netfigshare.com Such asymmetric syntheses often leverage chiral pool starting materials, chiral auxiliaries, or, as in this case, catalytic asymmetric reactions to set the stereochemistry. researchgate.netx-mol.com The successful execution of this asymmetric synthesis provides a reliable route to enantiopure this compound, which is essential for pharmacological evaluation and as a building block for other complex natural products. researchgate.net
Semisynthetic Modifications and Analog Preparation
Semisynthesis, the chemical modification of a readily available natural product, is a powerful tool for generating novel derivatives and exploring structure-activity relationships (SAR). The labdane (B1241275) skeleton is a versatile scaffold for such modifications.
Researchers have created a wide array of labdane analogs by modifying various functional groups on the parent molecule. For instance, the carboxylic acid moiety of labda-7,12(E),14-triene-17-oic acid, isolated from Croton oblongifolius, has been converted to esters and amides. thieme-connect.com The same starting material was also used in a four-step sequence to synthesize (+)-limonidilactone, a labdane bearing a γ-butenolide and δ-lactone system. chula.ac.thscilit.com In another example, the labdane diterpene luakuliide A was modified at key positions to create a set of six derivatives to probe its immunomodulatory effects. acs.orgnih.gov These modifications revealed that derivatives with substituted furan (B31954) motifs showed potent anti-inflammatory activity. acs.orgnih.gov Furthermore, sulfur-containing analogs of the labdane diterpene hedychenone (B1253372) have been efficiently synthesized, with some derivatives showing strong α-glucosidase inhibition. acs.orgnih.gov
| Starting Labdane | Modification Type | Resulting Derivative/Analog | Reference |
|---|---|---|---|
| Labda-7,12(E),14-triene-17-oic acid | Methylation of carboxylic acid | Methyl ester derivative | thieme-connect.com |
| Labda-7,12(E),14-triene-17-oic acid | Multi-step conversion (epoxidation, oxidation, Wittig, hydrolysis) | (+)-Limonidilactone | chula.ac.thscilit.com |
| Luakuliide A | Modification of the furan motif | Substituted furan derivatives (Compounds 4, 5, 6) | acs.orgnih.gov |
| Hedychenone | Introduction of sulfur-containing moieties | Thio analogues | acs.orgnih.gov |
| Ent-labdane diol | Coupling with 1,4-hydroquinone | Diterpenylhydroquinone derivative | nih.gov |
Influence of Acetylation on Labdane Derivatives
Acetylation is a common and straightforward chemical modification used to alter the physicochemical properties, such as polarity and bioavailability, of natural products. This modification can have a significant impact on the biological activity of labdane diterpenes.
The introduction of an acetyl group can either increase, decrease, or have no effect on the potency of a compound, depending on the specific biological target and the position of the acetylation. For example, in a study on labdane derivatives from Melodinus monogynus, both medigenin and its acetylated form, medigenin acetate (B1210297), were investigated. thieme-connect.com Another study noted that while several glucoside derivatives of a labdane showed weak activity, the corresponding acetyl derivative was relatively potent in inducing phagocytosis. thieme-connect.com Similarly, the acetylation of a diterpenylhydroquinone derived from an ent-labdane was part of a synthetic strategy to create novel compounds with cytotoxic activity against breast cancer cell lines. nih.gov Research on labdanes from the resin of conifer species has identified 15-Acetoxy-cuprésic acid, an acetylated derivative that exhibits antibacterial activity. researchgate.net These findings underscore that acetylation is a key derivatization strategy for modulating the biological profiles of labdane diterpenes. thieme-connect.commdpi.com
| Parent Compound Class | Acetylated Derivative | Observed Biological Activity Influence | Reference |
|---|---|---|---|
| Labdane glucoside | Acetyl derivative of labdane glucoside | Relatively potent phagocytosis induction compared to non-acetylated glucosides. | thieme-connect.com |
| Ent-labdane-derived diterpenylhydroquinone | Acetylated diterpenylhydroquinone | Part of a series of derivatives showing significant cytotoxic activity against cancer cells. | nih.gov |
| Cuprésic acid | 15-Acetoxy-cuprésic acid | Exhibits antibacterial and hepatoprotective activity. | researchgate.net |
| Labda-7,12(E),14-triene-17-ol | Acetylated derivative | Synthesized as part of a library to test for cytotoxic activity. | thieme-connect.com |
Biological Activities and Mechanistic Investigations Pre Clinical Research Focus
Antimicrobial Research
Investigations into the antimicrobial potential of (13E)-labda-7,13-dien-15-ol have yielded varied results, with some studies indicating a lack of significant activity while others suggest potential in combination with other compounds.
Antibacterial Activity Studies
Research on the antibacterial effects of this compound has shown limited direct efficacy. Studies have reported that this compound did not exhibit any significant antibacterial activity on its own. frontiersin.orgresearchgate.net However, the broader class of labdane-type diterpenes, to which this compound belongs, has been a subject of interest for developing new antimicrobial agents. mdpi.com For instance, some semisynthetic labdane (B1241275) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net Further research has explored the role of lipophilicity and hydrogen bonding in the interaction of labdane diterpenes with bacterial membranes, suggesting that structural modifications could enhance their antibacterial properties. mdpi.com
Antifungal Activity Investigations
Similar to its antibacterial profile, this compound has not demonstrated notable antifungal activity in the studies conducted so far. frontiersin.orgresearchgate.net While some labdane-type diterpenes have shown promise against certain fungal strains like Candida albicans and Botrytis cinerea, this specific compound was found to be inactive. frontiersin.orgresearchgate.netnih.gov The essential oils from certain plants containing a mixture of compounds, including labdane diterpenes, have shown some fungistatic or fungicidal effects, but the activity of the isolated this compound remains negligible. ug.edu.gh
Cytotoxic and Anticancer Research
In contrast to its antimicrobial profile, this compound has demonstrated noteworthy cytotoxic effects against various cancer cell lines, prompting further investigation into its potential as an anticancer agent.
In Vitro Antiproliferative Effects on Cancer Cell Lines
This compound has been evaluated for its cytotoxic activity against a range of human cancer cell lines. One study found it to be active against the HL-60 human promyelocytic leukemia cell line. frontiersin.orgresearchgate.netfrontiersin.org Another study reported its cytotoxic effects against several human cancer cell lines including BT474 (breast), CHAGO (undifferentiated lung), HEP-G2 (liver hepatoblastoma), KATO3 (gastric carcinoma), and SW620 (colon adenocarcinoma). scielo.br The IC50 values, which represent the concentration required to inhibit 50% of cell growth, have been documented in various studies, highlighting its potential as a cytotoxic agent.
Table 1: In Vitro Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Active (concentration not specified) | researchgate.net, frontiersin.org, frontiersin.org |
| BT474 | Breast Ductal Carcinoma | 2.5 | dicames.online, scielo.br |
| CHAGO | Undifferentiated Lung Carcinoma | 2.5 | scielo.br |
| HEP-G2 | Liver Hepatoblastoma | 2.5 | scielo.br |
| KATO3 | Gastric Carcinoma | 2.5 | scielo.br |
| SW620 | Colon Adenocarcinoma | 2.5 | scielo.br |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation
Research into the mechanisms underlying the cytotoxic effects of labdane diterpenes, including this compound, has pointed towards the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For instance, a related labdane diterpene, intermedin A, was found to induce apoptosis in HL-60 cells. nih.govthieme-connect.com Another labdane diterpene, sclareol, has been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in breast cancer cells through a p53-independent mechanism involving the activation of caspases. frontiersin.orgfrontiersin.orgresearchgate.net Studies on other cytotoxic labdane diterpenes have also implicated the induction of apoptosis and cell cycle arrest as key mechanisms of their anticancer activity. nih.gov
Interaction with Proto-oncogenes and Biochemical Pathways
The precise interactions of this compound with proto-oncogenes and specific biochemical pathways are still under investigation. However, research on the broader family of labdane diterpenes provides some insights. The anticancer activity of sclareol, for example, is activated through a p53-independent mechanism. frontiersin.orgfrontiersin.org This suggests that some labdane diterpenes may exert their effects through pathways that are not reliant on the tumor suppressor protein p53. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound in cancer cells.
Anti-inflammatory Research
Research into the anti-inflammatory potential of this compound and related labdane diterpenoids has explored their effects on key inflammatory pathways and mediators. The anti-inflammatory activity of labdane diterpenoids is often attributed to the inhibition of nuclear factor-κB (NF-κB) activity, modulation of arachidonic acid metabolism, and a reduction in nitric oxide (NO) production. researchgate.net
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6)
Studies have shown that certain labdane diterpenoids can influence the production of inflammatory mediators. For instance, some diterpenes have been found to reduce the production of nitric oxide (NO) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The inhibition of NO production is a key aspect of the anti-inflammatory effects of these compounds. researchgate.net While specific data on this compound's direct effect on IL-6 is not extensively detailed in the provided results, the general class of labdane diterpenoids, to which it belongs, has demonstrated the ability to modulate these inflammatory cytokines. researchgate.netnih.govtci-thaijo.org Extracts containing related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-4, and IL-17A. d-nb.info
Inhibition of Key Signaling Pathways (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a primary mechanism by which many anti-inflammatory compounds exert their effects. researchgate.netsemanticscholar.orgmdpi.com The anti-inflammatory activity of labdane diterpenoids has been largely attributed to their ability to inhibit the NF-κB signaling pathway. researchgate.net This inhibition helps to suppress the expression of various pro-inflammatory genes. jcu.edu.ausemanticscholar.org
Antioxidant Research
The antioxidant properties of this compound and associated compounds have been investigated through various in vitro assays.
Free Radical Scavenging Activity (e.g., DPPH, FRAP Assays)
The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. mdpi.com While extracts containing a variety of compounds, including labdane diterpenes, have shown antioxidant activity in DPPH and FRAP tests, the isolated this compound itself has demonstrated minimal to no direct free radical scavenging activity in some studies. d-nb.infoufrn.br One study reported that a labdane diterpenoid compound showed less than 50% antioxidant activity across all tested concentrations in DPPH, FRAP, and other antioxidant assays. d-nb.info
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury caused by oxidative stress. Some studies have indicated that labdane diterpenoids can inhibit lipid peroxidation. For example, a related compound, (13E)-labda-7,13-dien-15-oic acid, demonstrated a 75% inhibition of lipid peroxidation at a concentration of 100 ppm. researchgate.netnih.gov This suggests that while direct free radical scavenging may be low, compounds in this class can interfere with the chain reactions of lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov
Antiviral Research
The antiviral potential of this compound and other labdane diterpenoids has been an area of scientific inquiry. setonhill.eduuel.ac.uk Research has identified that certain labdane-type diterpenes possess antiviral properties. researchgate.net For instance, some labdane diterpenoids have shown activity against viruses such as Coxsackievirus B3 and enterovirus 71. uel.ac.uk While direct and extensive research specifically on the antiviral effects of this compound is limited in the provided results, the broader class of labdane diterpenoids is recognized for its potential in this area. uel.ac.ukresearchgate.net
Immunomodulatory Research
While direct experimental studies focusing exclusively on the immunomodulatory properties of This compound are not extensively documented in current literature, the broader class of labdane-type diterpenes, to which it belongs, is recognized for significant anti-inflammatory and immunomodulatory activities. nih.govmdpi.com Pre-clinical research on various labdane diterpenes suggests that their mechanism of action often involves the modulation of key inflammatory pathways. researchgate.netresearchgate.net
A primary mechanism attributed to the anti-inflammatory effects of labdane diterpenoids is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.netresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net By inhibiting NF-κB, certain labdane diterpenes can effectively reduce the production of these inflammatory mediators. researchgate.net For instance, studies on hispanolone (B98741) derivatives, a type of labdane diterpene, demonstrated a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 production in activated macrophages. This was linked to the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. researchgate.net
Furthermore, some labdane diterpenes have been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. thieme-connect.com The MAPK cascade, including p38, JNK, and ERK, plays a critical role in transmitting extracellular signals to the cellular nucleus to regulate inflammatory responses. thieme-connect.com A new labdane-type diterpenoid isolated from Leonurus sibiricus was found to suppress the phosphorylation of p38, JNK, and ERK in lipopolysaccharide-stimulated macrophages, thereby downregulating pro-inflammatory cytokine production. thieme-connect.com These findings collectively suggest that while specific data on This compound is pending, its structural relatives are potent modulators of complex inflammatory networks. mdpi.com
Other Investigated Biological Activities (e.g., Antiparasitic, Insecticidal, Enzyme Induction)
Beyond immunomodulation, the biological activities of This compound and its structural analogs have been explored in other pre-clinical contexts, notably for antiparasitic effects.
Antiparasitic Activity Research has been conducted on labdane diterpenes isolated from the resin of Cistus species for their activity against protozoan parasites. researchgate.netjst.go.jp In one study, a series of seven labdane-type diterpenes isolated from Cistus creticus subsp. creticus were evaluated for their in vitro activity against Leishmania donovani promastigotes, the causative agent of visceral leishmaniasis. researchgate.netresearchgate.net Among the isolated compounds was (13E)-labda-7,13-diene-15-ol malonate , a derivative of the target compound. researchgate.net While the study reported that several of the tested natural compounds were active, with IC₅₀ values below 20 µg/mL, the specific activity for the malonate derivative was not detailed. researchgate.net The most potent compounds identified in the broader screening of natural and semi-synthetic diterpenes were primarily cis-clerodane diterpenes. researchgate.netjst.go.jp
The following table summarizes the antileishmanial activity of various labdane diterpenes isolated from Cistus species.
| Compound Name | Source Species | Target Organism | Activity/Result | Citation |
| (13E)-labda-7,13-diene-15-ol malonate | Cistus creticus | Leishmania donovani (promastigotes) | Isolated and tested; specific IC₅₀ not reported. researchgate.net | researchgate.net |
| ent-3β-acetoxy-13-epi-manoyl oxide | Cistus creticus | Leishmania donovani (promastigotes) | Active with an IC₅₀ value of 17 µg/mL. researchgate.net | researchgate.net |
| Labd-13-en-8α,15-diol | Cistus creticus | Leishmania donovani (promastigotes) | One of the active compounds tested. | researchgate.netresearchgate.net |
| 13-epi-Sclareol | Cistus creticus | Leishmania donovani (promastigotes) | One of the active compounds tested. | researchgate.netresearchgate.net |
Insecticidal Activity There is currently no direct scientific evidence confirming the insecticidal activity of This compound . While diterpenes as a chemical class are known to possess insecticidal properties, with specific examples like resin acids and clerodane-type diterpenes showing activity, research has not yet established this specific effect for This compound . thieme-connect.com
Enzyme Induction The scientific literature on This compound has primarily focused on its biosynthesis rather than its capacity to induce metabolic enzymes. Research has identified and characterized the bifunctional enzyme This compound synthase (LDS) (EC 3.1.7.10). nih.govexpasy.org This enzyme, found in organisms like the lycophyte Selaginella moellendorffii, catalyzes the conversion of geranylgeranyl diphosphate (B83284) (GGPP) directly into This compound . nih.govnih.gov Studies have investigated the gene expression of this synthase in various plants, but this is distinct from the compound itself acting as an inducer of other enzyme systems, for which there is currently a lack of data. researchgate.net
Ecological Roles and Ethnobotanical Context
Role in Plant Defense Mechanisms and Biotic Stress Responses (e.g., against Pine Wood Nematode)
(13E)-labda-7,13-dien-15-ol, a labdane-type diterpenoid, is involved in the complex chemical defense systems of plants against various biotic stresses. Terpenoids, in general, are crucial for signal transduction, resisting both biotic and abiotic stress, and mediating biological interactions. frontiersin.org The biosynthesis of this compound is catalyzed by a specific synthase, and the activity of this enzyme can be a key factor in a plant's ability to defend itself against pathogens. monarchinitiative.orgnih.gov
A significant example of its defensive role is observed in the interaction between pine trees and the pine wood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease (PWD). mdpi.com This devastating forest disease affects numerous Pinus species worldwide. mdpi.com Research on the Japanese black pine, Pinus thunbergii, has revealed that the diterpenoid biosynthesis pathway is a critical component of its defense mechanism against the nematode. mdpi.com
Studies comparing nematode-resistant and susceptible P. thunbergii trees have shown that upon infection, resistant trees exhibit a significant upregulation of genes involved in diterpenoid biosynthesis. mdpi.com Specifically, the expression of the gene for this compound synthase was found to be significantly different between resistant and susceptible phenotypes. mdpi.com While the diterpenoid biosynthesis pathway was enriched in both types of pines, it was more pronounced and significantly enriched in the resistant variety, suggesting that compounds like this compound contribute to a more sophisticated and effective defense response against the pine wood nematode invasion. mdpi.com
The upregulation of this compound synthase is part of a broader transcriptomic reprogramming in resistant pines, which also involves enhanced activity in pathways related to jasmonic acid (JA) and reactive oxygen species (ROS), both well-known components of plant defense signaling. mdpi.com This indicates that this compound likely functions as a phytoalexin or a component of the oleoresin barrier that helps to contain or repel the invading pathogen. mdpi.comresearchgate.net
Table 1: Gene Expression in Pinus thunbergii in Response to Pine Wood Nematode Infection
| Gene/Pathway | Observation in Resistant Pines | Observation in Susceptible Pines | Reference |
|---|---|---|---|
| Diterpenoid Biosynthesis Pathway | Significantly enriched and upregulated | Enriched | mdpi.com |
| This compound synthase | Expression levels significantly different | Expression levels significantly different | mdpi.com |
Ethnobotanical Relevance and Traditional Uses of this compound Producing Plants
The ethnobotanical significance of this compound is primarily linked to the traditional uses of the plants that synthesize it. While historical records are unlikely to mention the specific compound, they extensively document the use of resins and extracts from plants now known to be rich sources of labdane-type diterpenes, including this compound.
A prominent example is the genus Cistus, commonly known as rockrose. The oleoresin secreted from the leaves and stems of species like Cistus creticus, known as "Labdanum," has been used since ancient Greek times. nih.govcjnmcpu.com Chemical analyses of C. creticus have confirmed that this compound and its acetylated form, labda-7,13(E)-dien-15-yl acetate (B1210297), are major constituents of the leaf trichome secretions. nih.govfrontiersin.org Traditionally, Labdanum has been used in perfumery and for its medicinal properties, which are now attributed to its complex mixture of phytochemicals, including these labdane (B1241275) diterpenes. cjnmcpu.comfrontiersin.org The resin is known to possess antioxidant, antibacterial, and anti-inflammatory properties. frontiersin.org
The compound is also produced by plants from other genera with histories of traditional use. For instance, this compound synthase has been identified in the basal vascular plant Selaginella moellendorffii, suggesting an ancient origin for this defensive compound. nih.govnih.gov Various species of the genus Croton (Euphorbiaceae) are used in traditional medicine across tropical regions to treat a wide range of ailments, including bronchitis, diarrhea, fever, and wound infections. scielo.brscielo.br While a vast array of diterpenoids has been isolated from Croton species, the presence of labdane-type structures is a recurring feature, linking their traditional therapeutic uses to this class of compounds. scielo.brscielo.br
Similarly, species from the genus Haplopappus, used in South American traditional medicine, are known to produce labdane-type diterpenoids. frontiersin.org While many traditional applications target general symptoms like inflammation or infections, the underlying efficacy can be partly attributed to the bioactivity of constituent molecules like this compound and its derivatives. scielo.brfrontiersin.org
Table 2: Plants Producing this compound or Related Diterpenes and Their Traditional Uses
| Plant Genus/Species | Compound(s) Identified | Traditional Use of Plant/Resin | Reference |
|---|---|---|---|
| Cistus creticus | This compound, Labda-7,13(E)-dien-15-yl acetate | Source of Labdanum; Used in perfumery and traditional medicine for its antimicrobial and anti-inflammatory properties. | nih.govfrontiersin.org |
| Pinus thunbergii | This compound (biosynthesis pathway) | Source of timber; resin used traditionally for various purposes. Defense against pine wilt disease. | mdpi.com |
| Selaginella moellendorffii | This compound (via synthase) | Used in traditional Chinese medicine, though specific uses vary. | nih.govnih.gov |
| Croton spp. | Various labdane-type diterpenoids | Used traditionally to treat bronchitis, diarrhea, fever, malaria, and wound infections. | scielo.brscielo.br |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| ent-Copalyl diphosphate (B83284) |
| Jasmonic acid |
| Labda-7,13(E)-dien-15-yl acetate |
Future Research Directions and Potential Applications
Advanced Biosynthetic Pathway Engineering for Sustainable Production
The production of (13E)-labda-7,13-dien-15-ol directly from plant sources is often inefficient due to low abundance and complex extraction processes. semanticscholar.org A promising alternative lies in metabolic engineering and synthetic biology.
The biosynthesis of this compound originates from the general diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov A key breakthrough was the identification of a bifunctional diterpene synthase from the lycophyte Selaginella moellendorffii, named SmCPSKSL1. nih.goviastate.edu This single enzyme uniquely catalyzes both the class II cyclization of GGPP to form an endocyclic double bond and the class I reaction that replaces the diphosphate group with a hydroxyl group, yielding the final product. nih.gov This streamlined biosynthesis makes it an excellent target for heterologous production in microbial chassis.
Future research in this area should focus on:
Host System Optimization: While the compound has been successfully produced in engineered Escherichia coli, exploring other hosts like Saccharomyces cerevisiae (yeast) could offer advantages in post-translational modifications and scalability. nih.govsemanticscholar.org Yeast has been successfully used to reconstitute the production of related labdane (B1241275) diterpenoids. dntb.gov.uaoup.com
Precursor Supply Enhancement: The yield of this compound is dependent on the availability of the GGPP precursor. Engineering the host's native terpenoid biosynthesis pathways (the MEP pathway in bacteria or the MVA pathway in yeast) to overproduce GGPP is a critical step. semanticscholar.orgresearchgate.net This can involve overexpressing key pathway genes and down-regulating competing pathways.
Enzyme Engineering: The catalytic efficiency of the SmCPSKSL1 synthase could be improved through protein engineering techniques such as directed evolution or site-directed mutagenesis. This could lead to variants with higher turnover rates or improved stability within the microbial host.
Fermentation Process Optimization: Developing optimized fermentation strategies, including media composition and feeding strategies, will be crucial for achieving industrially relevant titers of this compound for further research and application.
Table 1: Key Enzymes and Pathways for Biosynthetic Engineering
| Enzyme/Pathway | Function | Engineering Goal |
|---|---|---|
| MEP or MVA Pathway | Produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) | Upregulate to increase precursor pool |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Condenses IPP and DMAPP to form GGPP | Overexpress to drive flux towards diterpenoid synthesis |
Exploration of Novel Bioactivities and Putative Molecular Targets
Labdane-type diterpenoids as a class are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. semanticscholar.orgresearchgate.netmdpi.com However, the specific bioactivity profile of this compound remains largely unexplored.
A study investigating derivatives of kohamaic acid A for their effects on mammalian DNA polymerase β included this compound as an intermediate compound. semanticscholar.org While other derivatives in the study showed potent inhibitory activity, suggesting DNA polymerase as a potential target for this class of molecules, the parent alcohol itself was not the most active. semanticscholar.org This highlights the need for broader screening and target identification efforts.
Future research should be directed towards:
Broad-Spectrum Bioactivity Screening: Systematically evaluating the compound against diverse biological targets is essential. This includes panels of human cancer cell lines, pathogenic bacteria and fungi, and assays for anti-inflammatory, antiviral, and immunomodulatory activity. researchgate.netmdpi.com
Target Deconvolution: For any identified bioactivity, the next critical step is to identify the specific molecular target. Modern chemical biology approaches such as thermal shift assays, affinity chromatography using immobilized compound, and activity-based protein profiling can be employed to "pull down" and identify binding partners from cell lysates.
Investigating Natural Derivatives: In Cistus creticus, the acetylated form, labda-7,13(E)-dien-15-yl acetate (B1210297), is a major co-occurring constituent. oup.comdntb.gov.ua Given that acetylation can enhance the biological activity of natural products, this derivative should be synthesized and evaluated in parallel to explore its therapeutic potential. dntb.gov.ua
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Once a promising bioactivity is confirmed, structure-activity relationship (SAR) studies are crucial for optimizing the molecule's potency and selectivity. SAR involves systematically modifying the chemical structure and assessing how these changes affect biological activity.
Inspiration can be drawn from SAR studies on other labdane scaffolds. For instance, research on labdane-inspired molecules led to the identification of potent and selective antagonists for the TRPV4 ion channel, demonstrating that modifications to the labdane core can yield highly specific biological effects. semanticscholar.org The study on kohamaic acid A derivatives also serves as a direct example of an SAR campaign, where modifications to the side chain drastically influenced the inhibition of DNA polymerase. semanticscholar.org
For this compound, a focused SAR campaign could involve:
Modification of the C15-Hydroxyl Group: This functional group is a prime site for modification. It can be esterified (as seen in nature with the acetate), etherified, or oxidized to an aldehyde or carboxylic acid to probe the importance of its hydrogen-bonding capacity and polarity. oup.comsemanticscholar.org
Alteration of the Bicyclic Core: Introducing functional groups (e.g., hydroxyl, keto) onto the decalin ring system or altering the stereochemistry at key junctions could significantly impact how the molecule fits into a target's binding pocket.
Saturation of Double Bonds: The double bonds at the C7 and C13 positions are key structural features. Selective hydrogenation could determine their importance for the observed bioactivity.
Table 2: Potential Modifications for SAR Studies of this compound
| Modification Site | Type of Modification | Rationale |
|---|---|---|
| C15-OH | Esterification, Etherification, Oxidation | Probe role of polarity and H-bonding; mimic natural derivatives. |
| C7=C8 Double Bond | Hydrogenation, Epoxidation | Determine importance of planarity and electronic properties in this region. |
| C13=C14 Double Bond | Hydrogenation, Isomerization | Assess the role of the side-chain conformation and flexibility. |
Development of Research Probes and Chemical Biology Tools
A well-characterized bioactive molecule can be converted into a powerful research probe to study biological systems. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, this compound could be transformed into a chemical biology tool. Such probes are invaluable for target identification, validation, and visualizing the molecule's behavior in living cells.
Future development in this area would entail:
Design and Synthesis of Probes: Based on SAR data, a reporter tag would be chemically attached to a position on the molecule that does not disrupt its biological activity. The C15-hydroxyl group is an obvious initial choice for such a linkage.
Target Validation and Imaging: A fluorescently-labeled version of the compound could be used in cellular imaging studies (e.g., confocal microscopy) to determine its subcellular localization. A biotinylated probe could be used in pull-down experiments followed by mass spectrometry to definitively identify its protein binding partners.
Photo-Affinity Labeling: For more robust target identification, a photo-reactive group could be incorporated into the probe. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its unambiguous identification.
Integration of Multi-Omics Technologies for Comprehensive Understanding
To fully understand the role of this compound in nature and to optimize its production, an integrated multi-omics approach is essential. Several studies have already demonstrated the power of this approach for studying diterpenoid biosynthesis. mdpi.comfrontiersin.orgmdpi.com
Transcriptomics: RNA-sequencing has been instrumental in identifying the synthase genes responsible for producing this compound in various plant species, including Cistus creticus, Pinus yunnanensis, and Cryptomeria fortunei. mdpi.comdntb.gov.uaoup.comfrontiersin.org Transcriptomic analyses have shown that the expression of the synthase gene is often upregulated in response to environmental stress, such as pathogen infection, or correlated with specific developmental stages, hinting at its ecological role. dntb.gov.uamdpi.com
Metabolomics: GC-MS and LC-MS-based metabolomic analyses can quantify the accumulation of this compound and its derivatives in different tissues and under different conditions. mdpi.comfrontiersin.org This provides a direct link between gene expression and chemical phenotype.
Genomics and Proteomics: Analyzing the genome can reveal the full cluster of genes involved in the biosynthetic pathway, including regulatory factors. acs.org Proteomics can confirm the expression of the biosynthetic enzymes and identify other proteins that may be involved in the compound's transport or sequestration.
By integrating these "omics" datasets, researchers can build comprehensive models of the biosynthetic pathway, its regulation, and its physiological function within the organism. frontiersin.org This knowledge is not only of fundamental scientific interest but is also critical for informing advanced metabolic engineering strategies for sustainable production.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting (13E)-labda-7,13-dien-15-ol in plant tissues?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural identification. For quantification, pair these with high-performance liquid chromatography (HPLC) and validate with internal standards. Ensure sample preparation includes saponification to hydrolyze esterified forms, as diterpenoid alcohols like this compound may exist in conjugated states .
Q. How is this compound synthesized in planta, and what enzymes are involved?
- Methodological Answer : The compound is biosynthesized via the diterpenoid pathway. Key enzymes include:
- Geranylgeranyl diphosphate (GGPP) synthase : Produces the precursor GGPP.
- This compound synthase (EC 3.1.7.10) : A bifunctional hydrolase that catalyzes the hydrolysis of GGPP to form the alcohol intermediate and diphosphate .
- Tissue-specific expression of these enzymes (e.g., in Selaginella moellendorffii or Cryptomeria fortunei) should be confirmed via transcriptome analysis .
Q. What are the challenges in isolating this compound from complex plant matrices?
- Methodological Answer : Challenges include low abundance, structural similarity to other labdane diterpenoids, and instability under acidic conditions. Mitigate these by:
- Using silica gel chromatography for preliminary separation.
- Applying reverse-phase HPLC with a C18 column for purification.
- Storing isolates in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported expression levels of this compound synthase across plant tissues?
- Methodological Answer : Discrepancies (e.g., upregulation in Cryptomeria fortunei needles vs. downregulation in stems) may arise from environmental or developmental factors. Design experiments to:
- Compare tissues under controlled growth conditions (light, temperature).
- Use qRT-PCR with tissue-specific reference genes (e.g., ACTIN) for enzyme quantification.
- Validate with enzyme activity assays using GGPP as substrate and monitoring diphosphate release .
Q. What strategies are effective for studying the regulatory mechanisms of this compound biosynthesis?
- Methodological Answer : Employ multi-omics integration:
- Transcriptomics : Identify co-expressed transcription factors (e.g., MYB or bHLH) linked to diterpenoid pathways.
- Metabolomics : Correlative analysis of intermediate metabolites (e.g., GGPP, labdane derivatives).
- CRISPR/Cas9 knockout : Validate candidate regulators in model plants like Nicotiana benthamiana .
Q. How can in vitro reconstitution of this compound synthase activity be optimized?
- Methodological Answer : The enzyme’s bifunctionality (diphosphate hydrolysis and alcohol formation) requires:
- Purification via affinity chromatography (His-tag) under non-denaturing conditions.
- Substrate specificity testing with GGPP analogs (e.g., farnesyl diphosphate) to rule off-target activity.
- pH optimization (6.5–7.5) and Mg²⁺ supplementation to stabilize the diphosphate intermediate .
Q. What computational tools are suitable for modeling the enzymatic mechanism of this compound synthase?
- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT):
- MD : Simulate enzyme-substrate interactions (e.g., GGPP binding pockets).
- DFT : Calculate transition states for the hydrolysis and cyclization steps.
- Validate predictions with site-directed mutagenesis (e.g., catalytic Ser/His residues) .
Data Contradiction Analysis
Q. How to address conflicting reports on the ecological role of this compound in plant defense?
- Methodological Answer : Disagreements may stem from species-specific roles or experimental design. Resolve by:
- Conducting bioassays with herbivores/pathogens on transgenic plants overexpressing the synthase.
- Comparing jasmonate signaling pathways in responsive vs. non-responsive species.
- Meta-analysis of public RNA-seq datasets (e.g., NCBI SRA) to identify conserved stress-response modules .
Experimental Design Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
